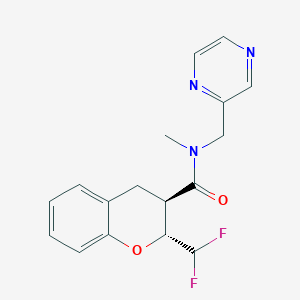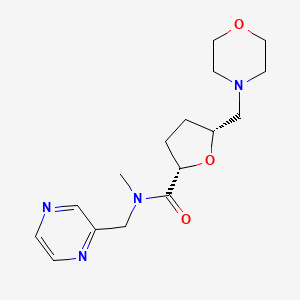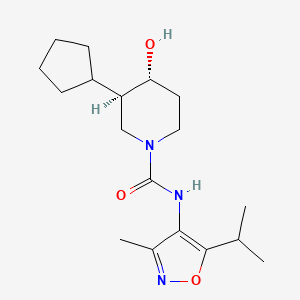![molecular formula C16H29N3O2 B7346537 N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7346537.png)
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in cancer research. It was initially developed as an RNA polymerase I inhibitor, but recent studies have shown that it also has potential as a DNA repair inhibitor.
Mecanismo De Acción
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which triggers cell death in cancer cells. Recent studies have also suggested that this compound may have additional mechanisms of action, including the inhibition of DNA repair pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it triggers cell death by activating the p53 pathway. It has also been shown to induce senescence in cancer cells, which is a state of permanent growth arrest. In addition, this compound has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide is its selectivity for cancer cells that have abnormalities in the DNA repair pathway. This makes it a promising candidate for the treatment of various cancers. However, this compound has some limitations for lab experiments. It is a complex molecule that requires specialized knowledge and equipment for its synthesis. In addition, it has low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of its potential as a DNA repair inhibitor. Further studies are needed to fully understand the mechanisms of action of this compound and to determine its potential as a cancer therapeutic agent. Additionally, research is needed to explore the potential use of this compound in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide involves several steps, starting with the reaction of 2-ethyl-3-oxo-1,4-diazepane with N-methyl-N-(trimethylsilyl)acetamide. This intermediate is then reacted with cyclohexyl isocyanate to form the final product. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide has been shown to have potential as a cancer therapeutic agent. It has been found to selectively target cancer cells that have abnormalities in the DNA repair pathway, making it a promising candidate for the treatment of various cancers. This compound has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-3-14-16(21)17-10-7-11-19(14)12-15(20)18(2)13-8-5-4-6-9-13/h13-14H,3-12H2,1-2H3,(H,17,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTPZSNFOOLUOZ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-(1,1-dioxo-1,4-thiazepan-4-yl)methanone](/img/structure/B7346474.png)
![(2R,3R)-N-imidazo[1,2-a]pyridin-6-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7346483.png)



![(2R,3R)-N-[4-(difluoromethyl)phenyl]-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7346508.png)
![(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346514.png)
![N-ethyl-3-[[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetyl]amino]benzamide](/img/structure/B7346525.png)
![(3R)-3-ethyl-4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346526.png)
![(2S,5R)-N-[2-(3-methylphenyl)propan-2-yl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7346530.png)
![(3R)-4-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346533.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)
![N-(3,4-dichlorophenyl)-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346558.png)